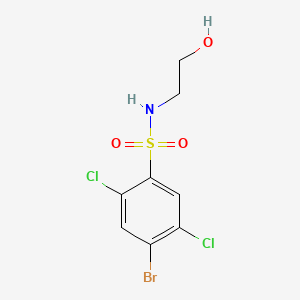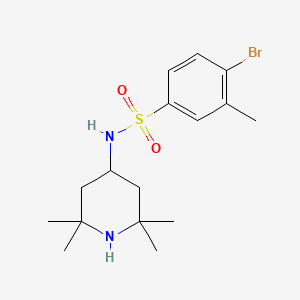
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, also known as BDCM, is a widely used chemical in scientific research. BDCM is a halogenated disinfection byproduct (DBP) that is formed when chlorine is used to disinfect water. The chemical structure of BDCM is similar to that of other DBPs, such as bromodichloromethane (BDCM) and dibromochloromethane (DBCM), which are also formed during water disinfection.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it is believed that 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide causes toxicity by forming reactive intermediates that can damage DNA and proteins. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can also cause oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidants in cells.
Biochemical and Physiological Effects:
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause a variety of biochemical and physiological effects in cells and animals. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity by causing DNA strand breaks and mutations. It has also been shown to cause oxidative stress by generating ROS and depleting antioxidants in cells. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause inflammation by activating immune cells and releasing pro-inflammatory cytokines. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to cause cytotoxicity by inducing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research due to its ability to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, the use of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions should be taken when handling 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, and its use should be restricted to experienced researchers who have the necessary training and expertise.
Direcciones Futuras
There are several future directions for research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to study the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health. Another direction is to investigate the mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide and its role in the development of cancer and other diseases. Further research is also needed to identify safer disinfection methods that do not produce harmful DBPs like 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. Finally, more research is needed to develop effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Conclusion:
In conclusion, 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research that has been shown to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, its use in lab experiments is limited by its toxicity and potential health hazards. Future research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide should focus on identifying safer disinfection methods, studying the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health, and developing effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Métodos De Síntesis
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonamide with bromoacetaldehyde diethyl acetal in the presence of a base. The reaction yields 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide as the main product. The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is widely used in scientific research to study the effects of DBPs on human health and the environment. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity and cytotoxicity in human cells. It has also been shown to cause oxidative stress and inflammation in animal models. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also used as a model compound to study the toxicity of other halogenated DBPs.
Propiedades
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKINOEOHIANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
![2,5-dibromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602914.png)
![4-chloro-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B602915.png)
![N-[3-(diethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B602916.png)





![4,5-dichloro-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B602927.png)

![5-bromo-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B602929.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
![4-cyclohexyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602933.png)